molecular formula C24H20INO4 B1442760 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-iodophenyl)propanoic acid CAS No. 478183-65-2

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-iodophenyl)propanoic acid

Cat. No.: B1442760
CAS No.: 478183-65-2
M. Wt: 513.3 g/mol
InChI Key: YMKDZEDXFIXGNK-JOCHJYFZSA-N
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-iodophenyl)propanoic acid is a useful research compound. Its molecular formula is C24H20INO4 and its molecular weight is 513.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Amino Acid Derivatives

A study by Nimje et al. (2020) details the synthesis of differentially protected azatryptophan derivatives using N-tosyl-3-haloazaindoles and Fmoc-protected t-butyl iodoalanine, a compound related to (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-iodophenyl)propanoic acid. This demonstrates its utility in peptide-based drug discovery (Nimje et al., 2020).

Application in Homologation Processes

Ellmerer-Müller et al. (1998) reported the successful application of the Arndt-Eistert protocol starting from N-Fmoc α-amino acids, leading to enantiomerically pure N-Fmoc-protected β-amino acids. This indicates the chemical's relevance in the synthesis of homo-α-amino acids (Ellmerer-Müller et al., 1998).

Preparation for Solid-Phase Syntheses

Šebesta and Seebach (2003) described the preparation of N-Fmoc-protected β2-homoamino acids, including those derived from Ile, Tyr, and Met. This process involved the diastereoselective amidomethylation of the corresponding Ti-enolates, showcasing the chemical's use in preparing compounds for solid-phase peptide synthesis (Šebesta & Seebach, 2003).

Photophysical Characterization and Bioimaging

A study by Morales et al. (2010) investigated the linear photophysical characterization and two-photon absorption properties of a water-soluble fluorene derivative for bioimaging purposes. This demonstrates the potential for imaging and diagnostic applications (Morales et al., 2010).

Self-Assembled Structures Formation

Gour et al. (2021) explored the self-assembling properties of Fmoc modified amino acids, including Fmoc-Ala-OH and others. These studies highlighted the potential of modified amino acids in designing novel self-assembled architectures for material science applications (Gour et al., 2021).

Enzyme-Activated Surfactants

Cousins et al. (2009) used N-fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes, indicating their utility in creating on-demand homogeneous aqueous nanotube dispersions (Cousins et al., 2009).

Synthesis of Oligomers from Sugar Amino Acids

Gregar and Gervay-Hague (2004) prepared N-fluorenylmethoxycarbonyl-protected sugar amino acids and incorporated these into oligomers, showcasing another facet of this compound's utility in synthesizing complex molecular structures (Gregar & Gervay-Hague, 2004).

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20INO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKDZEDXFIXGNK-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718511
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-iodo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478183-65-2
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-iodo-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478183-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-iodo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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